molecular formula C12H24N2O6 B2829283 2-(Methoxymethyl)azetidine hemioxalate CAS No. 1523530-72-4; 1864072-41-2

2-(Methoxymethyl)azetidine hemioxalate

Cat. No.: B2829283
CAS No.: 1523530-72-4; 1864072-41-2
M. Wt: 292.332
InChI Key: BEXZLPKIIUXDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)azetidine hemioxalate is a heterocyclic organic compound comprising a four-membered azetidine ring substituted with a methoxymethyl group at the 2-position. The hemioxalate salt form enhances its crystallinity and solubility, making it advantageous for pharmaceutical formulation and industrial applications . Azetidines, due to their ring strain, exhibit unique reactivity compared to larger cyclic amines like pyrrolidines or piperidines. The methoxymethyl substituent introduces ether functionality, which can influence metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-(methoxymethyl)azetidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO.C2H2O4/c2*1-7-4-5-2-3-6-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZLPKIIUXDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1.COCC1CCN1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Azetidine Derivatives: Compared to unsubstituted azetidine, the methoxymethyl group in 2-(Methoxymethyl)azetidine hemioxalate increases steric bulk and polarity. This substitution likely improves solubility but may reduce membrane permeability compared to non-polar analogs. In contrast, 2-aminobenzamides (e.g., ) feature aromatic rings and amide groups, offering distinct electronic properties for glycosylation or receptor binding .
  • Heterocyclic Amines: Pyrrolidine (5-membered) and piperidine (6-membered) analogs lack the ring strain of azetidine, resulting in lower reactivity.

Physicochemical Properties

Property This compound 2-Aminobenzamides () Indole Derivatives ()
Solubility High (due to hemioxalate salt) Moderate (amide polarity) Low (hydrophobic indole core)
Ring Strain High (4-membered) None (aromatic/linear) Moderate (5-membered indole)
Bioactivity Underexplored Glycosylation applications Antiarrhythmic, α/β-adrenoceptor binding

Market and Industrial Position

In contrast, 2-aminobenzamides and indole derivatives are well-established in drug discovery, supported by extensive data on glycosylation engineering () and cardiovascular applications (). Challenges for this compound include scalability and patent landscape competition, whereas opportunities lie in leveraging its unique ring strain for novel therapeutics .

Research Findings and Challenges

  • Synthetic Feasibility : The hemioxalate salt improves synthetic yield and stability compared to freebase azetidines, though scalability requires optimization .
  • Biological Data Gap : Unlike indole derivatives (), robust pharmacological data for this compound are scarce, necessitating targeted studies on receptor affinity and toxicity.
  • Market Barriers: Competition from established heterocycles (e.g., pyrrolidines) and regulatory hurdles are noted in market analyses ().

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